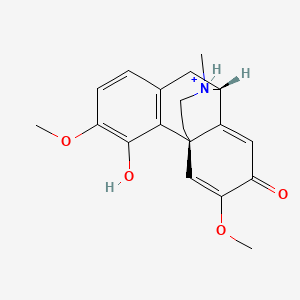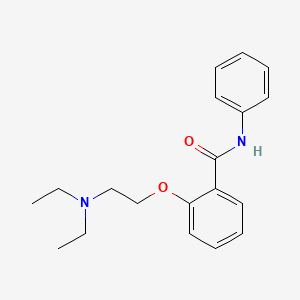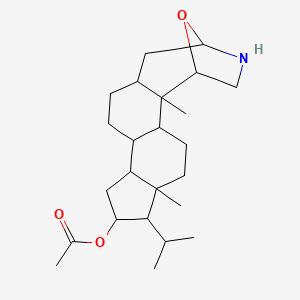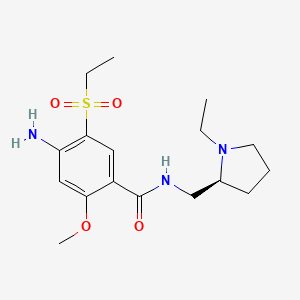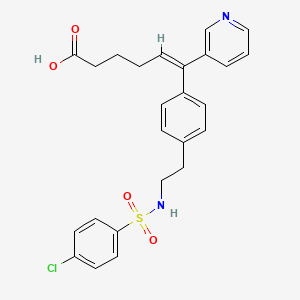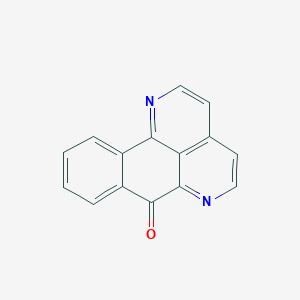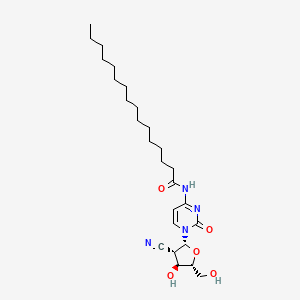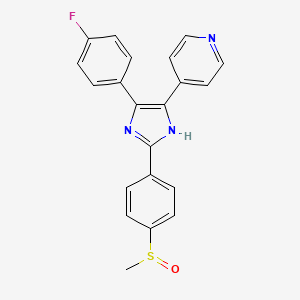
SB 203580
描述
4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (hereafter referred to as 4FMPI) is a synthetic organic compound that has been the subject of numerous scientific research studies. It has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which plays a crucial role in the metabolism of many drugs. 4FMPI has also been investigated for its potential applications in the treatment of various diseases.
科学研究应用
p38 MAPK 抑制剂
SB 203580 是一种选择性的 p38 MAPK(丝裂原活化蛋白激酶)抑制剂,该激酶在细胞对压力和炎症的反应中起着至关重要的作用 。通过抑制 p38 MAPK,this compound 可以阻止参与炎症反应的下游激酶和转录因子的活化,使其成为研究炎症通路和潜在治疗干预的宝贵工具。
癌症研究
在癌症研究中,this compound 已被用于研究 p38 MAPK 在肿瘤进展和转移中的作用。 它有助于了解癌症发展的分子机制并识别新的治疗靶点 。
神经科学
This compound 在神经科学中具有应用,特别是在神经炎症和神经退行性疾病的研究中。 它用于研究 p38 MAPK 在神经元死亡和存活通路中的作用 。
心脏病学
在心脏病学中,this compound 已被证明可以促进新生和成年大鼠心肌细胞的增殖。 这表明它在再生医学和治疗心脏病方面具有潜在的应用 。
干细胞研究
This compound 增强小鼠胚胎干 (ES) 细胞的生长和自我更新。 它还促进人类幼稚基态多能干细胞的长期维持,这对发育生物学和再生医学具有重要意义 。
免疫学
在免疫学研究中,this compound 已被用于探索中性粒细胞胞外陷阱 (NET) 的调节及其在感染和炎症中的作用。 该化合物有助于理解免疫反应并开发治疗细菌感染的新策略 。
抗炎药物开发
人们一直在研究合成针对 p38 MAP 激酶的新型咪唑衍生物,以获得抗炎活性。 This compound 在这些研究中充当原型药物,为新型抗炎剂提供基准 。
药理学研究
This compound 用于药理学研究,以研究针对各种激酶的抑制活性。 它有助于了解激酶抑制剂的特异性和机制,这对药物开发至关重要 。
作用机制
Target of Action
SB 203580, also known as 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, Adezmapimod, or SB-203580, is a selective inhibitor of p38 MAPK . The IC50 values are 50 and 500 nM for SAPK2a/p38 and SAPK2b/p38 β2 respectively . It displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα .
Mode of Action
This compound inhibits p38 catalytic activity by binding to the ATP binding pocket . It also inhibits the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . Both kinases are involved in a wide array of signaling pathways, including the Toll-like receptor (TLR) signaling pathway .
Biochemical Pathways
The p38 MAPK signaling pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . Moreover, several studies suggest that p38 MAPKs regulate distinct phases of autophagy . p38 can elicit autophagy via Beclin-1 . Contrarily, p38α has also been reported to inhibit autophagy by interfering with the trafficking of Atg9 .
Pharmacokinetics
It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 .
Result of Action
This compound has been shown to inhibit IL-2-induced T cell proliferation, cyclooxygenase-1 and -2, and thromboxane synthase . It enhances clonal growth of skin epithelial progenitor cells and stimulates neural stem cell (NSC) proliferation . This compound is an essential component of medium for maintaining stem cells in naive pluripotent state and can be used to promote expansion of HSCs ex vivo .
Action Environment
It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 . This suggests that the concentration of this compound in the environment can influence its action, efficacy, and stability.
属性
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGBJANTYXAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040577 | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152121-47-6 | |
| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-203580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADEZMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


